molecular formula C6H4BrF5S B1273057 4-Bromophenylsulfur pentafluoride CAS No. 774-93-6

4-Bromophenylsulfur pentafluoride

Cat. No.: B1273057
CAS No.: 774-93-6
M. Wt: 283.06 g/mol
InChI Key: RECCABBXFXGELM-UHFFFAOYSA-N
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Description

4-Bromophenylsulfur pentafluoride is a chemical compound with the molecular formula C₆H₄BrF₅S. It is known for its unique structure, which includes a bromine atom attached to a phenyl ring, and a pentafluorosulfanyl group (–SF₅) attached to the same ring.

Preparation Methods

Direct Fluorination of 4-Bromophenyl Disulfide

The most widely documented route involves fluorinating 4-bromophenyl disulfide (4-BrC₆H₄S)₂ using fluorinating agents such as bromine fluoride mixtures (BDM) or fluorine-containing gases.

Bromine Fluoride (BDM) Mediated Fluorination

In a representative procedure, a fluorinated ethylene-propylene (FEP) reactor is charged with 4-bromophenyl disulfide (1 g, 2.7 mmol) and acetonitrile (10 mL) under nitrogen atmosphere. The mixture is cooled to −20°C, and BDM (7% in N₂/CO₂) is bubbled through at 150 sccm/min while maintaining temperatures below −15°C. Nuclear magnetic resonance (NMR) analysis reveals a 70% conversion to 4-bromophenylsulfur trifluoride (4-BrC₆H₄SF₃), with trace amounts of the target pentafluoride.

A critical advancement involves introducing potassium fluoride (KF) as a co-reagent. For example, adding KF (1 g, 17.2 mmol) before BDM exposure at −15°C increases the pentafluoride yield to 15%, alongside 60% trifluoride intermediates. This underscores KF’s role in sequestering hydrogen fluoride (HF), which otherwise inhibits SF₅ formation.

High-Temperature Fluorine Gas (F₂) Exposure

Alternative protocols employ fluorine gas (20% F₂ in N₂) at elevated temperatures. In one case, treating 4-bromophenyl disulfide with F₂ at 70°C produces 4-bromophenylsulfur pentafluoride in 20% yield but generates hazardous organobromine fluorides and ring-fluorinated byproducts. Comparatively, BDM-based methods avoid bromine fluoride formation, highlighting a safety advantage.

Two-Step Synthesis via Sulfur Chlorotetrafluoride Intermediates

A divergent strategy from the Royal Society of Chemistry (RSC) involves synthesizing arylsulfur chlorotetrafluorides (ArSF₄Cl) as intermediates, followed by chloride abstraction.

Chlorotetrafluoride Formation

4-Bromophenyl disulfide reacts with chlorine gas in acetonitrile at 0°C in the presence of anhydrous KF, yielding 4-bromophenylsulfur chlorotetrafluoride. The reaction proceeds via oxidative cleavage of the disulfide bond, with KF ensuring anhydrous conditions to prevent hydrolysis.

Silver Carbonate-Mediated Chloride Displacement

The chlorotetrafluoride intermediate is treated with silver carbonate (Ag₂CO₃) in dichloromethane at 40°C for 12–24 hours. This step replaces the chloride ligand with fluoride, achieving full conversion to this compound. Purification via silica gel chromatography (pentane/CH₂Cl₂) isolates the product in 45–60% overall yield.

Comparative Analysis of Methodologies

Method Reagents Temperature Yield Key Byproducts
BDM + KF BDM, KF, MeCN −15°C 15% SF₃ intermediates, oxyfluorides
F₂ Gas F₂, MeCN 70°C 20% Ring-fluorinated derivatives
Ag₂CO₃/Cl₂ Cl₂, Ag₂CO₃, KF 40°C 45–60% None reported

The Ag₂CO₃/Cl₂ method offers superior yields but requires handling toxic chlorine gas. In contrast, BDM-based routes are safer but necessitate rigorous temperature control to suppress HF formation.

Challenges and Mitigation Strategies

Byproduct Formation

Ring fluorination remains a persistent issue, particularly with F₂ gas. Substituting BDM reduces this side reaction but introduces sulfur oxyfluorides (e.g., SOF₂). NMR monitoring is essential to terminate reactions before excessive byproduct accumulation.

Solvent Selection

Acetonitrile is preferred for its polarity and inertness, though its low boiling point (82°C) complicates high-temperature protocols. Alternatives like dichloromethane enable higher reaction temperatures but risk solvent fluorination.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenylsulfur pentafluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Fluorination Reactions
4-Bromophenylsulfur pentafluoride serves as a potent fluorinating agent in organic synthesis. It allows for the introduction of fluorine atoms into organic molecules, enhancing their biological activity and stability. This property is particularly valuable in synthesizing fluorinated compounds that exhibit improved pharmacological profiles or chemical properties .

Case Study: Synthesis of Fluorinated Compounds
Research has demonstrated that compounds containing the pentafluorosulfanyl group (–SF5) can significantly enhance the affinity for serotonin receptors compared to their non-fluorinated counterparts. For instance, a derivative of fenfluramine modified with the SF5 group showed increased receptor affinity, highlighting the importance of fluorination in drug design .

Material Science

Development of Advanced Materials
In material science, this compound is utilized to create fluorinated polymers known for their superior chemical resistance and thermal stability. These materials are essential in high-performance applications, including coatings and insulation materials .

Table 1: Properties of Fluorinated Polymers

PropertyNon-Fluorinated PolymerFluorinated Polymer
Chemical ResistanceModerateHigh
Thermal StabilityLowHigh
LipophilicityLowHigh

Pharmaceutical Development

Role in Drug Discovery
The introduction of fluorine via this compound plays a critical role in modifying the pharmacokinetic properties of drug candidates. This modification can lead to more effective therapies by enhancing drug stability and bioavailability .

Case Study: Antidepressant Development
The compound has been investigated as a building block for new antidepressants. Its ability to enhance receptor interactions makes it a candidate for developing next-generation antidepressants with improved efficacy and reduced side effects .

Analytical Chemistry

Reagent for Detection and Quantification
In analytical chemistry, this compound is employed as a reagent to improve the sensitivity and accuracy of detection methods. It is particularly useful in quantifying specific compounds within complex mixtures, thereby enhancing analytical capabilities .

Environmental Chemistry

Studies on Environmental Impact
Research involving this compound also extends to environmental chemistry, where it is used to study the behavior and degradation pathways of fluorinated compounds in ecosystems. Understanding these pathways is crucial for assessing the environmental impact of synthetic fluorinated substances .

Mechanism of Action

The mechanism of action of 4-Bromophenylsulfur pentafluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can influence the binding affinity and activity of the compound. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-Bromophenylsulfur pentafluoride can be compared with other similar compounds, such as:

  • 3-Bromophenylsulfur pentafluoride
  • 4-Chlorophenylsulfur pentafluoride
  • 4-Fluorophenylsulfur pentafluoride
  • 4-Iodophenylsulfur pentafluoride
  • 4-Nitrophenylsulfur pentafluoride

These compounds share the pentafluorosulfanyl group but differ in the substituents attached to the phenyl ring. The unique properties of this compound, such as its specific reactivity and applications, make it distinct from these related compounds .

Biological Activity

4-Bromophenylsulfur pentafluoride (C₆H₄BrF₅S) is a synthetic compound notable for its unique pentafluorosulfanyl group and its applications in organic synthesis, materials science, and medicinal chemistry. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a phenyl ring and a pentafluorosulfanyl group. This structure contributes to its reactivity and biological properties. The compound is characterized by strong electron-withdrawing effects due to the fluorine atoms, which can influence interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily linked to its ability to modulate enzyme activity and receptor binding. The pentafluorosulfanyl group enhances the compound's lipophilicity and stability, which can lead to improved binding affinities for specific molecular targets. Research indicates that derivatives of this compound can enhance the affinity for certain receptors, making it a valuable tool in drug discovery .

Research Findings

Several studies have investigated the biological implications of this compound:

  • Enzyme Interaction : The compound has been used to study the mechanisms of action of various enzymes, particularly those involved in metabolic pathways. Its ability to act as a substrate or inhibitor can provide insights into enzyme kinetics and regulation.
  • Drug Discovery : Derivatives of this compound have shown promise in enhancing the efficacy of drug candidates. For instance, modifications to the sulfur pentafluoride moiety have been linked to increased potency against specific biological targets, including those related to infectious diseases .
  • Material Science Applications : Beyond biological applications, this compound is also utilized in creating materials with unique properties, such as liquid crystals with enhanced dielectric anisotropy. These properties are critical in developing advanced display technologies .

Case Studies

  • Antimicrobial Activity : A study demonstrated that certain derivatives of this compound exhibited significant antimicrobial properties against various pathogens. The mechanism was attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
  • Antimalarial Research : In the context of antimalarial drug discovery, compounds derived from this compound were evaluated for their efficacy against Plasmodium species. Results indicated that these compounds could effectively inhibit parasite growth in vitro, suggesting potential for further development as therapeutic agents .

Comparative Analysis

To highlight the distinctiveness of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
3-Bromophenylsulfur pentafluorideSimilar bromine substitutionModerate enzyme inhibition
4-Chlorophenylsulfur pentafluorideChlorine instead of bromineLower receptor affinity
4-Fluorophenylsulfur pentafluorideFluorine instead of bromineEnhanced stability
4-Iodophenylsulfur pentafluorideIodine substitutionVariable activity

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromophenylsulfur pentafluoride, and how can reaction conditions be optimized for yield and purity?

Basic
this compound is typically synthesized via halogenation of phenylsulfur pentafluoride derivatives. A common method involves the electrophilic substitution of bromine onto the aromatic ring using brominating agents (e.g., Br₂ or N-bromosuccinimide) in the presence of a Lewis acid catalyst like FeBr₃. Optimization focuses on controlling reaction temperature (0–25°C), stoichiometric ratios of reagents, and inert atmosphere conditions to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) enhances purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic
Due to the presence of highly reactive fluorine and bromine groups, strict safety measures are required:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and full-face shields.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic vapors.
  • Storage: Store in sealed, corrosion-resistant containers under inert gas (e.g., argon).
  • Emergency Procedures: Neutralize spills with sodium bicarbonate and dispose of waste via fluorinated solvent-compatible protocols. Toxicity data extrapolated from bromine pentafluoride (IDLH: 1.7 ppm) suggest acute respiratory hazards, necessitating pre-exposure medical monitoring .

Q. How does the electron-withdrawing nature of the pentafluorosulfanyl (–SF₅) group influence the reactivity of this compound in cross-coupling reactions?

Advanced
The –SF₅ group’s strong electron-withdrawing effect (-I) deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to bromine. In Suzuki-Miyaura couplings, this electronic environment slows oxidative addition of palladium catalysts, requiring elevated temperatures (80–120°C) and bulky ligands (e.g., SPhos). Kinetic studies using ¹⁹F NMR reveal that the –SF₅ group stabilizes transition states via resonance effects, enabling selective C–Br bond activation .

Q. What methodologies are employed to assess the dielectric anisotropy (Δε) of liquid crystal materials synthesized from this compound derivatives?

Advanced
Dielectric anisotropy is measured using:

Polarized Optical Microscopy (POM): Observes molecular alignment in nematic phases under electric fields.

Impedance Spectroscopy: Quantifies permittivity (ε∥ and ε⟂) at frequencies of 1 kHz–1 MHz.

Differential Scanning Calorimetry (DSC): Correlates phase transitions with dielectric behavior.
For example, this compound-derived liquid crystals exhibit Δε values ~3.5× higher than –CF₃ analogs due to the –SF₅ group’s polarizability .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic
Key techniques include:

  • ¹H/¹⁹F NMR: Confirms bromine substitution patterns and –SF₅ group integrity (δ¹⁹F: ~80–85 ppm for axial F atoms).
  • Mass Spectrometry (HRMS): Validates molecular weight (283.0570 g/mol) and isotopic patterns.
  • X-ray Crystallography: Resolves bond angles (e.g., S–F bonds: ~1.55 Å) and crystal packing .

Q. How can computational chemistry models predict the interaction of this compound derivatives with biological receptors, such as serotonin receptors?

Advanced
Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) analyze ligand-receptor binding. The –SF₅ group’s hydrophobicity enhances affinity for 5-HT2b/5-HT2c receptors by forming van der Waals interactions with non-polar receptor pockets. QSAR models trained on fenfluramine analogs show that substituting –CF₃ with –SF₅ increases binding energy by ~2.3 kcal/mol .

Q. What are the key considerations when designing experiments to study the oxidative stability of this compound under various environmental conditions?

Basic

  • Atmosphere: Conduct reactions under N₂ or Ar to prevent oxidation by O₂.
  • Light Sensitivity: Shield from UV light to avoid radical decomposition.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C).
  • Solvent Compatibility: Avoid protic solvents (e.g., H₂O) to prevent hydrolysis .

Q. In isotopic labeling studies, how is this compound utilized to track oxygen exchange in geochemical samples?

Advanced
BrF₅-based oxygen extraction (Clayton method) liberates O₂ from silicates for δ¹⁸O analysis. While this compound itself is not used directly, its bromine/fluorine chemistry informs protocols for handling reactive intermediates. For example, isotopic fractionation during extraction is minimized by maintaining reaction temperatures <500°C and using excess BrF₅ to ensure quantitative yields .

Q. What strategies are used to resolve contradictions in toxicity data when extrapolating from related halogenated compounds to this compound?

Advanced

  • Interspecies Scaling: Apply uncertainty factors (e.g., 10× for rat-to-human extrapolation) to adjust NOAEL/LOAEL values.
  • Read-Across Analysis: Compare structural analogs (e.g., bromine pentafluoride) for shared toxicophores.
  • In Silico Toxicology: Use software like OECD QSAR Toolbox to predict acute toxicity endpoints (e.g., LC50) .

Q. What are the documented applications of this compound in the development of pharmaceutical agents?

Basic
The –SF₅ group enhances pharmacokinetic properties (e.g., metabolic stability) in drug candidates. For example, this compound derivatives act as serotonin receptor modulators with improved blood-brain barrier penetration compared to –CF₃ analogs. Radiolabeling studies (¹⁴C/¹⁸F) track biodistribution in preclinical models .

Properties

IUPAC Name

(4-bromophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCABBXFXGELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381313
Record name 4-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-93-6
Record name 4-Bromophenylsulfur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5.0 g of 4-pentafluorosulfanylaniline were dissolved in 20 ml of acetic acid and, at 0° C., a saturated aqueous HBr solution was added. Then at 0° C., a solution of 1.9 of NaNO2 in 5 ml of water was slowly added dropwise over the course of 5 minutes. The reaction mixture was stirred at 0° C. for 10 minutes and then added in portions to a suspension of 6.5 g of CuBr in 20 ml of a half-saturated aqueous HBr solution at 0° C. Nitrogen is liberated during this. The mixture was stirred at 0° C. for 30 minutes and then at RT for 1 h. It was subsequently extracted 3 times with 100 ml of HEP each time, and then the HEP was washed twice with 50 ml of a saturated aqueous Na2CO3 solution each time. The residue after drying over MgSO4 and removal of the solvent in vacuo was chromatographed on silica gel with HEP. 1.8 g of a colorless oil were obtained.
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5 g
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20 mL
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5 mL
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CuBr
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6.5 g
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20 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromophenylsulfur pentafluoride
4-Bromophenylsulfur pentafluoride
4-Bromophenylsulfur pentafluoride
4-Bromophenylsulfur pentafluoride
4-Bromophenylsulfur pentafluoride
4-Bromophenylsulfur pentafluoride

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